3-Amino-5-methylpyrazin-2-carbonsäure

Übersicht

Beschreibung

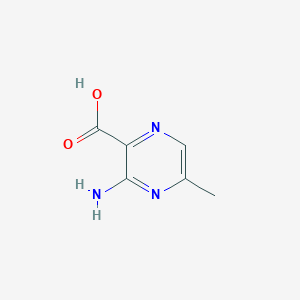

3-Amino-5-methylpyrazine-2-carboxylic acid (3-AMPCA) is an organic compound that is widely used in both scientific research and industrial applications. It is a white crystalline solid, which is soluble in water and has a melting point of 130-135°C. 3-AMPCA has a variety of applications, including synthesis, catalysis, and biochemistry, and has been studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften

“3-Amino-5-methylpyrazin-2-carbonsäure” ist eine aromatische heterocyclische Verbindung mit der Summenformel C6H7N3O2 . Sie hat ein Molekulargewicht von 153,14 . Die Verbindung wird typischerweise an einem dunklen Ort unter einer Inertgasatmosphäre bei Temperaturen zwischen 2-8°C gelagert .

Antieinflammatorische Anwendungen

Pyrimidine, eine Klasse von Verbindungen, zu der auch “this compound” gehört, sind bekannt für ihre vielfältigen pharmakologischen Wirkungen, darunter auch entzündungshemmende Eigenschaften . Sie können die Expression und Aktivität bestimmter wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbarem Stickstoffoxidsynthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotrienen und einigen Interleukinen hemmen .

Synthese von Derivaten

Die Verbindung kann zur Synthese zahlreicher 5-substituierter 2-Amino-4,6-Dihydroxypyrimidin-Derivate verwendet werden . Diese Derivate wurden auf ihre möglichen inhibitorischen Wirkungen gegen die Immunität induzierte Stickstoffoxid-Produktion untersucht .

Herstellung von Europium(III)-Komplexen

Obwohl diese Anwendung sich auf “5-Methyl-2-pyrazincarbonsäure” bezieht, ist es erwähnenswert, dass ähnliche Verbindungen bei der Herstellung neuer Europium(III)-Komplexe verwendet werden können . Dies deutet auf mögliche Anwendungen von “this compound” im Bereich der Koordinationschemie hin.

Synthese von Metall-organischen Gerüsten (MOFs)

Auch hier wurden ähnliche Verbindungen bei der Synthese von Ln-Metall-organischen Gerüsten (MOFs) verwendet . MOFs sind eine Klasse von Verbindungen, die aus Metallionen oder -clustern bestehen, die an organische Liganden koordiniert sind, um ein- bis dreidimensionale Strukturen zu bilden. Sie sind ein sehr attraktives Forschungsgebiet aufgrund ihrer potenziellen Anwendungen in der Gasspeicherung, -trennung und -katalyse.

Biochemische Analyse

Biochemical Properties

3-Amino-5-methylpyrazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with fatty acid synthase (FAS) and aspartate decarboxylase (PanD), influencing the biosynthesis of mycolic acids and acetylcoenzyme A, respectively . These interactions are crucial as they can affect the metabolic pathways and overall cellular function.

Cellular Effects

The effects of 3-Amino-5-methylpyrazine-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt the nicotinamide pathway by inhibiting quinolinic acid phosphoribosyl transferase (QAPRTase), which can lead to alterations in cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, 3-Amino-5-methylpyrazine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as fatty acid synthase (FAS) and aspartate decarboxylase (PanD), leading to changes in gene expression and metabolic pathways . These inhibitory actions are critical for understanding its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-5-methylpyrazine-2-carboxylic acid can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have indicated that prolonged exposure can lead to significant changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 3-Amino-5-methylpyrazine-2-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

3-Amino-5-methylpyrazine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as fatty acid synthase (FAS) and aspartate decarboxylase (PanD), affecting the biosynthesis of mycolic acids and acetylcoenzyme A . These interactions can lead to changes in metabolic flux and metabolite levels, highlighting its importance in cellular metabolism.

Transport and Distribution

Within cells and tissues, 3-Amino-5-methylpyrazine-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biological activity. Understanding these transport mechanisms is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of 3-Amino-5-methylpyrazine-2-carboxylic acid plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns are crucial for its interaction with target biomolecules and subsequent biochemical effects .

Eigenschaften

IUPAC Name |

3-amino-5-methylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-3-2-8-4(6(10)11)5(7)9-3/h2H,1H3,(H2,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWIQUHYWDRRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299348 | |

| Record name | 3-amino-5-methylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6761-50-8 | |

| Record name | 6761-50-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-5-methylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromothieno[2,3-b]thiophene](/img/structure/B1267017.png)

![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)

![1-Azabicyclo[2.2.2]octane-4-methanol](/img/structure/B1267026.png)